Hexaminolevulinat-Hydrochlorid

Übersicht

Beschreibung

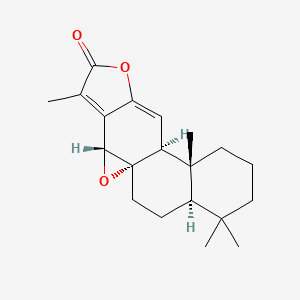

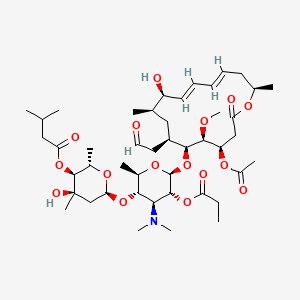

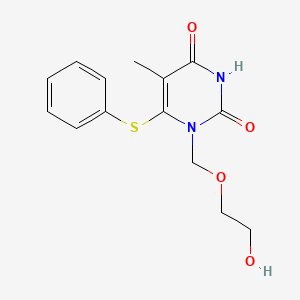

Hexaminolevulinat-Hydrochlorid ist eine Verbindung, die hauptsächlich als optisches Bildgebungsmittel verwendet wird. Es wird unter den Markennamen Cysview® und Hexvix® vermarktet und wird in der photodynamischen Blauen-Licht-Zystoskopie zur Erkennung von nicht-muskelinvasiven papillären Blasenkrebs eingesetzt . Die Verbindung ist ein Hexylester der 5-Aminolävulin-säure, ein Vorläufer von Porphyrinen, einschließlich des Photosensibilisators Protoporphyrin IX .

Wissenschaftliche Forschungsanwendungen

Hexaminolevulinat-Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird zur Synthese von Porphyrinen und anderen photoaktiven Verbindungen verwendet.

Medizin: Es wird hauptsächlich zum Nachweis von Blasenkrebs mittels photodynamischer Blauen-Licht-Zystoskopie eingesetzt.

Industrie: This compound wird bei der Herstellung von Diagnostika und bildgebenden Arzneimitteln verwendet.

Wirkmechanismus

This compound ist ein Ester der Aminolävulin-säure. Nach intravesikaler Verabreichung gelangt es in die Zellen des Harnwegs-epithels und wird zur Bildung des photoaktiven Zwischenprodukts Protoporphyrin IX (PpIX) und anderer photoaktiver Porphyrine (PAPs) verwendet. Diese Verbindungen reichern sich bevorzugt in neoplastischen Zellen an. Nach Photoanregung mit blauem Licht fluoreszieren PpIX und PAPs, wodurch die Erkennung von malignen Läsionen bei der Zystoskopie ermöglicht wird .

Wirkmechanismus

Target of Action

Hexaminolevulinate Hydrochloride is primarily used as an optical imaging agent to detect carcinoma of the bladder . It targets the bladder mucosa cells, where it is proposed to enter the intracellular space .

Mode of Action

Hexaminolevulinate is an ester of the heme precursor, aminolevulinic acid. After bladder instillation, hexaminolevulinate enters the bladder mucosa and is proposed to enter the intracellular space of mucosal cells where it is used as a precursor in the formation of the photoactive intermediate protoporphyrin IX (PpIX) . PpIX and other photoactive porphyrins (PAPs) are thought to preferentially accumulate in neoplastic cells .

Biochemical Pathways

Hexaminolevulinate is a structural analogue to 5-aminolevulinic acid (a precursor to the porphyrin ring of heme), and is internalized and processed into the photoactive protoporphyrin IX at a high rate by tumor cells . After exposure to 360-450 nm light, the porphyrin will fluoresce red .

Pharmacokinetics

Hexaminolevulinate is more lipophilic than ALA, and is 50–100 times more efficient than ALA at inducing PpIX, which accumulates preferentially in neoplastic cells . Systemic absorption is expected to be minimal . It is given through a catheter into the bladder .

Result of Action

The result of Hexaminolevulinate Hydrochloride’s action is the detection of malignant lesions on cystoscopy; fluorescence from tumor tissue appears bright red and demarcated . This allows for the detection of bladder cancer, including carcinoma in situ, in patients with known or suspected lesions based on prior cystoscopy .

Action Environment

The action of Hexaminolevulinate Hydrochloride is influenced by the environment in which it is used. For instance, it is instilled intravesically for use with photodynamic blue light cystoscopy as an adjunct to white light cystoscopy . The efficacy and stability of the compound can be affected by factors such as the light conditions under which it is used, as well as the specific characteristics of the patient’s bladder mucosa.

Vorbereitungsmethoden

Hexaminolevulinat-Hydrochlorid wird durch Veresterung von 5-Aminolävulin-säure mit Hexanol synthetisiert, gefolgt von der Bildung des Hydrochloridsalzes. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels, um den Veresterungsprozess zu erleichtern . Industrielle Produktionsmethoden beinhalten die Rekonstitution von Hexaminolevulinat-Pulver mit einem Lösungsmittel, um eine Lösung für die intravesikale Verabreichung zu erzeugen .

Analyse Chemischer Reaktionen

Hexaminolevulinat-Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Es kann zu Protoporphyrin IX oxidiert werden, einem photoaktiven Zwischenprodukt.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.

Vergleich Mit ähnlichen Verbindungen

Hexaminolevulinat-Hydrochlorid wird oft mit anderen Porphyrin-Vorläufern und Bildgebungsmitteln verglichen:

5-Aminolävulin-säure (ALA): Hexaminolevulinat ist lipophiler und 50-100 Mal effizienter bei der Induktion von Protoporphyrin IX im Vergleich zu ALA.

Methyl-Aminolävulinat (MAL): Ähnlich wie Hexaminolevulinat wird MAL in der photodynamischen Therapie eingesetzt, weist jedoch unterschiedliche pharmakokinetische Eigenschaften auf.

Photofrin®: Ein weiterer Photosensibilisator, der in der photodynamischen Therapie eingesetzt wird, aber einen anderen Wirkmechanismus und klinische Anwendungen hat.

This compound ist einzigartig in seiner hohen Effizienz und Spezifität für die Detektion von Blasenkrebs mittels Blauen-Licht-Zystoskopie .

Eigenschaften

IUPAC Name |

hexyl 5-amino-4-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3.ClH/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12;/h2-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYXPFZBAZTOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161486 | |

| Record name | Hexaminolevulinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140898-91-5 | |

| Record name | Pentanoic acid, 5-amino-4-oxo-, hexyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140898-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaminolevulinate Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaminolevulinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMINOLEVULINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4F329SL1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)

![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)

![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)